
Antimony tris(bis(2-ethylhexyl)dithiocarbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is a chemical compound with the molecular formula C51H108N3S6Sb and a molecular weight of 1077.57 g/mol . This compound is known for its unique structure, which includes antimony coordinated with three bis(2-ethylhexyl)dithiocarbamate ligands. It is used in various industrial and research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antimony tris(bis(2-ethylhexyl)dithiocarbamate) typically involves the reaction of antimony trichloride with bis(2-ethylhexyl)dithiocarbamate in an organic solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SbCl3+3(C8H17NCS2H)→Sb(C8H17NCS2)3+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of antimony.
Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while reduction can produce antimony(I) or antimony(0) species.
科学研究应用
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organometallic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized as a stabilizer in the production of polymers and as an additive in lubricants.
作用机制
The mechanism of action of antimony tris(bis(2-ethylhexyl)dithiocarbamate) involves its interaction with molecular targets through its dithiocarbamate ligands. These ligands can chelate metal ions, thereby affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, influencing their availability and activity in biological systems.
相似化合物的比较
Similar Compounds
Antimony tris(dithiocarbamate): Similar in structure but with different alkyl groups on the dithiocarbamate ligands.
Antimony tris(diethyldithiocarbamate): Contains diethyl groups instead of bis(2-ethylhexyl) groups.
Antimony tris(dimethyldithiocarbamate): Features dimethyl groups on the dithiocarbamate ligands.
Uniqueness
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is unique due to its specific alkyl groups, which impart distinct chemical and physical properties. These properties influence its solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
15991-76-1 |
|---|---|
分子式 |
C51H102N3S6Sb |
分子量 |
1071.5 g/mol |
IUPAC 名称 |
antimony(3+);N,N-bis(2-ethylhexyl)carbamodithioate |
InChI |
InChI=1S/3C17H35NS2.Sb/c3*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h3*15-16H,5-14H2,1-4H3,(H,19,20);/q;;;+3/p-3 |
InChI 键 |
FPLFMZZKSXPSQO-UHFFFAOYSA-K |
规范 SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Sb+3] |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




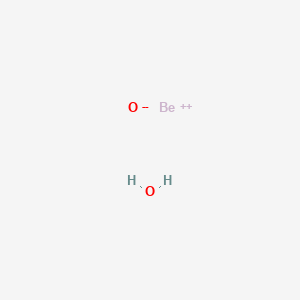

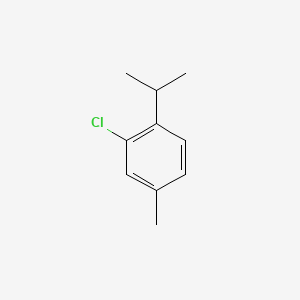
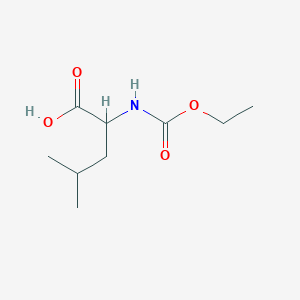
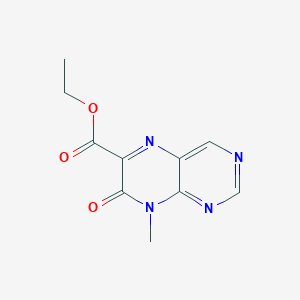
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)
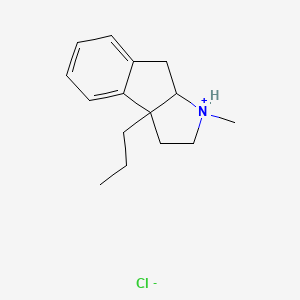
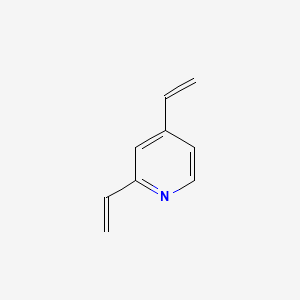
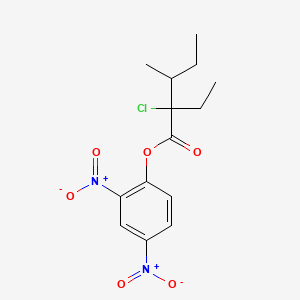
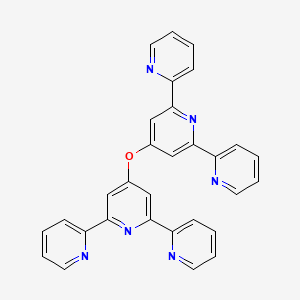
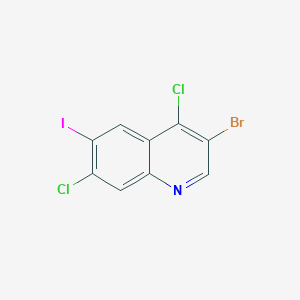
![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
